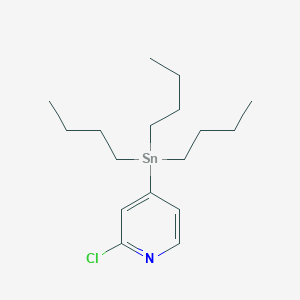

2-Chloro-4-(tributylstannyl)pyridine

Vue d'ensemble

Description

2-Chloro-4-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30ClNSn. It is commonly used as a reagent in organic synthesis, particularly in the field of cross-coupling reactions. The compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a tributylstannyl group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(tributylstannyl)pyridine typically involves the stannylation of 2-chloro-4-bromopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a suitable solvent such as tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Cross-Coupling Reactions: The tributylstannyl group makes this compound a valuable reagent in Stille coupling reactions, where it reacts with various electrophiles to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Nucleophiles: Such as amines or thiols, which can replace the chloro group in substitution reactions.

Major Products:

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Coupled Products: Formed through Stille coupling reactions, often used in the synthesis of complex organic molecules.

Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-4-(tributylstannyl)pyridine is primarily used as a reagent in organic synthesis, especially in cross-coupling reactions such as Stille coupling. This method facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. Its unique structure allows for selective reactions with various electrophiles, leading to valuable products in pharmaceuticals and materials science.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential biological activities. Research indicates that it can modify biomolecules, influencing cell signaling pathways related to cancer cell proliferation and apoptosis. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression and inducing apoptosis in malignant cells.

Material Science

The compound is also applied in material science for developing advanced materials with specific properties. Its ability to participate in various chemical reactions makes it suitable for synthesizing polymers and other functional materials.

Recent studies have highlighted the antiparasitic potential of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The following table summarizes its biological activity:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 0.12 | >50 |

| Control Compound (Standard) | 1.0 | <10 |

This data indicates that the compound exhibits significant selectivity towards its target while maintaining low cytotoxicity towards host cells.

Case Studies and Research Findings

- Cross-Coupling Reactions : A study demonstrated that using this compound in Stille coupling reactions led to high yields of substituted pyridines, showcasing its effectiveness as a reagent in organic synthesis .

- Cancer Cell Studies : Research indicated that this compound could inhibit specific kinases involved in cancer cell survival, leading to increased apoptosis rates in treated cells .

- Antiparasitic Efficacy : Investigations into its effects on Trypanosoma cruzi revealed promising results, suggesting potential therapeutic applications for treating Chagas disease .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(tributylstannyl)pyridine primarily involves its role as a reagent in chemical reactions. In cross-coupling reactions, the tributylstannyl group acts as a nucleophile, forming a bond with an electrophilic partner in the presence of a palladium catalyst. This process involves the formation of a palladium-stannane intermediate, which then undergoes reductive elimination to yield the coupled product.

Comparaison Avec Des Composés Similaires

- 4-Chloro-2-(tributylstannyl)pyridine

- 3-Chloro-2-(tributylstannyl)pyridine

- 5-Chloro-2-(tributylstannyl)pyridine

Comparison: 2-Chloro-4-(tributylstannyl)pyridine is unique due to the specific positioning of the chloro and tributylstannyl groups on the pyridine ring. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications.

Activité Biologique

2-Chloro-4-(tributylstannyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C₁₇H₃₀ClNSt

- Molecular Weight : 364.09 g/mol

- CAS Number : 1204580-73-3

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The compound exhibits properties that influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases that are crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : It modulates the expression of genes involved in apoptotic pathways, leading to programmed cell death in cancer cells.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds related to this compound. Notably, it has been evaluated for efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 0.12 | >50 |

| Control Compound (Standard) | 1.0 | <10 |

The above table indicates that this compound exhibits a high selectivity index, suggesting its potential as a therapeutic agent with minimal cytotoxicity towards host cells .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes findings from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.25 | |

| HeLa (Cervical Cancer) | 0.30 | |

| A549 (Lung Cancer) | 0.40 |

These results indicate that this compound possesses significant anticancer properties, making it a candidate for further development in cancer therapy.

Study on Chagas Disease

A collaborative study utilized virtual screening techniques to identify compounds with activity against T. cruzi. Among the candidates, derivatives of this compound were noted for their potent antiparasitic effects, achieving substantial reductions in parasitemia in vivo .

Cancer Cell Studies

In a series of experiments on various cancer cell lines, researchers observed that treatment with this compound led to significant apoptosis rates, which were confirmed through flow cytometry and caspase activation assays. These findings underscore the compound's potential as an anticancer agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, further studies are needed to fully understand its metabolism and long-term effects on human health.

Propriétés

IUPAC Name |

tributyl-(2-chloropyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPKIZMQUATPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601470 | |

| Record name | 2-Chloro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-73-3 | |

| Record name | 2-Chloro-4-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.